2-Fluoro-N-(2,2,2-trifluoroethyl)aniline chemical structure and properties
2-Fluoro-N-(2,2,2-trifluoroethyl)aniline chemical structure and properties
Topic: 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline chemical structure and properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.
Strategic Fluorination in Medicinal Chemistry
Executive Summary
In the optimization of small molecule therapeutics, 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 62351-59-1) represents a high-value structural motif. It serves as a robust bioisostere for N-alkylated anilines, offering a dual advantage: modulation of basicity and metabolic blockade .
The introduction of the 2,2,2-trifluoroethyl group (
Furthermore, the C–F bond strength (
Chemical Profile & Identification
| Parameter | Data |
| Chemical Name | 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline |
| CAS Number | 62351-59-1 |
| Molecular Formula | |
| Molecular Weight | 193.14 g/mol |
| Physical State | Liquid (typically) |
| Boiling Point | |
| Predicted | |
| Predicted | |
| SMILES | FC1=CC=CC=C1NCC(F)(F)F |
Structural & Electronic Analysis
The molecule comprises two distinct fluorinated domains that synergistically influence its reactivity and binding properties:
-
The Ortho-Fluoro Substituent:
-
Conformational Lock: The fluorine atom at the 2-position creates a steric and electrostatic repulsion with the N-H bond or the lone pair, potentially restricting the rotation of the N-alkyl bond. This can pre-organize the molecule for binding in a protein pocket.
-
Metabolic Protection: It blocks the metabolically labile ortho-position on the phenyl ring, preventing hydroxylation.
-
-
The N-(2,2,2-Trifluoroethyl) Group:
-
Electronic Sink: The
group is a powerful electron-withdrawing group (EWG). Through the methylene linker, it pulls electron density away from the nitrogen atom. -
Basicity Modulation: This inductive effect stabilizes the nitrogen lone pair, making it less available for protonation. While N-ethylaniline is moderately basic, the trifluoroethyl analog is weakly basic. This is a deliberate design strategy to improve oral bioavailability (by increasing the neutral fraction in the intestine) and reduce phospholipidosis risk.
-
Diagram 1: Electronic Vectors & Structural Logic
Caption: Structural dissection showing the inductive effects of the trifluoroethyl group and the metabolic blocking role of the ortho-fluorine.
Synthetic Methodologies
For research and scale-up, Reductive Amination is the preferred protocol due to its reliability and mild conditions. Direct alkylation with trifluoroethyl halides (e.g.,
Protocol A: Reductive Amination (Recommended)
This method utilizes 2-fluoroaniline and trifluoroacetaldehyde ethyl hemiacetal.
Reagents:
-
2-Fluoroaniline (1.0 equiv)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)
-
Sodium Borohydride (
) or Sodium Cyanoborohydride ( ) (1.5 equiv) -
Solvent: Methanol (
) or Dichloromethane ( ) with catalytic acetic acid.
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-fluoroaniline in
. Add trifluoroacetaldehyde ethyl hemiacetal. If the reaction is slow, add catalytic acetic acid ( ) and reflux for 2–4 hours. Monitor by TLC/LCMS for the formation of the hemiaminal/imine intermediate.-
Note: The imine formed from trifluoroacetaldehyde is often unstable; therefore, a one-pot procedure is standard.
-
-
Reduction: Cool the reaction mixture to
. Add the reducing agent ( ) portion-wise to control gas evolution ( ).-
Expert Insight:
is milder and preferred if acid-sensitive groups are present, but is sufficient for this robust substrate.
-
-
Quench & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous
. Extract with Ethyl Acetate ( ). -
Purification: The secondary amine product is less polar than the primary aniline. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Transition-Metal Catalyzed Insertion (Advanced)
For difficult substrates or late-stage functionalization, iron-porphyrin catalysis using 2,2,2-trifluoroethylamine hydrochloride offers a green alternative, avoiding aldehyde handling.
Diagram 2: Synthesis Workflow (Reductive Amination)
Caption: Step-by-step reductive amination pathway for synthesizing the target compound.
Applications in Drug Design[4][5][6]
Metabolic Stability (The "Fluorine Effect")
The primary utility of this scaffold is Metabolic Switching .[1]
-
Problem: N-Ethyl groups are susceptible to
-hydroxylation by CYP450s, leading to dealkylation (loss of the ethyl group) and potential formation of toxic aldehydes. -
Solution: The C-F bond is oxidatively inert. The
group sterically and electronically deactivates the adjacent methylene ( ) protons, preventing hydrogen abstraction by the heme-oxo species of CYP450.
Lipophilicity & Permeability
The 2-fluoro and trifluoroethyl groups increase lipophilicity (
-
Result: High passive permeability. Unlike highly basic amines that get trapped in lysosomes (lysosomotropism), this motif distributes more evenly, improving tissue penetration.
Diagram 3: Metabolic Fate Comparison
Caption: Comparison of metabolic stability showing how the trifluoroethyl group blocks CYP450-mediated dealkylation.
Safety & Handling
-
Hazards: Like most fluorinated anilines, this compound should be treated as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332). It causes skin irritation (H315) and serious eye irritation (H319).
-
Specific Toxicity: While the trifluoroethyl group is generally stable, metabolic cleavage (if it occurs under extreme conditions) could theoretically release trifluoroethanol or trifluoroacetic acid, both of which have specific toxicological profiles. However, the N-C bond is robust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline ring, although the electron-withdrawing groups provide some oxidative stability compared to simple anilines.
References
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BenchChem. "2-Fluoro-N-(2,2,2-trifluoroethyl)aniline | CAS 62351-59-1."[2] BenchChem Product Catalog. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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Luo, Y., et al. (2021). "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution." RSC Advances, 11, 20216-20220. Link
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Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
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Panteleev, J., et al. (2019). "Statistical Analysis of Substituent Effects on pKa of Aniline." Journal of Organic Chemistry, 84(9). (Contextual reference for pKa shifts). Link


